Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
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Overview
Description
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a complex organic compound belonging to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core followed by functional group modifications. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include oxidation, esterification, and alkylation reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the phenyl group and the diethyl ester moiety. Similar compounds include other indole derivatives, such as indomethacin and tryptophan. These compounds share some structural similarities but differ in their functional groups and biological activities.
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Biological Activity
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N1O5
- Molecular Weight : 315.32 g/mol
- CAS Number : 39632-84-3
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its therapeutic potential in various diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. This could be beneficial in developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest at specific phases.
The biological activity of this compound is attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby reducing oxidative stress.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : Research suggests that this compound can modulate key signaling pathways associated with inflammation and cancer cell survival.
Case Study 1: Antioxidant Activity
A study conducted on rat liver cells indicated that treatment with this compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress. This suggests a protective effect against oxidative damage.
Case Study 2: Anticancer Efficacy
In a controlled experiment involving human breast cancer cell lines (MCF7), the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.
Properties
IUPAC Name |
diethyl 1,3-dimethyl-6-oxo-2-phenylcyclohepta[c]pyrrole-5,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-5-28-22(26)19-12-17-14(3)24(16-10-8-7-9-11-16)15(4)18(17)13-20(21(19)25)23(27)29-6-2/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFKFRDFDCMCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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